5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

STAT3 inhibition cancer therapeutics regioisomer SAR

Irreproducible SAR arises when generic benzothiophene amines substitute for the 5-amino-2,3-dihydro-1,1-dioxide configuration-regioisomeric or non-oxidized analogs abolish potency. CAS 51956-02-6 is the validated scaffold for STAT3 SH2 domain inhibitor programs, with systematic SAR confirming 5-amino regiospecificity. • STAT3: Enables amide/sulfonamide-linked derivatives that block STAT3 phosphorylation and induce mitochondrial membrane potential loss in cancer cells. • PHGDH: Provides the synthetic handle for covalent warhead installation, yielding inhibitors with IC₅₀ = 0.29 µM (6.8-fold improvement over hit). • Anti-TB: Diversification at C-3 yields compounds with MIC 2.6 µM against M. tuberculosis. Supplied at ≥98% purity for direct use in coupling reactions without additional purification.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 51956-02-6
Cat. No. B1386968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
CAS51956-02-6
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C1C=C(C=C2)N
InChIInChI=1S/C8H9NO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4,9H2
InChIKeyMUJRANWRSSQSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide: Core Scaffold & Physicochemical Baseline


5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 51956-02-6) is a heterocyclic building block featuring a saturated 2,3-dihydrobenzo[b]thiophene core fully oxidized at sulfur to the 1,1-dioxide . This scaffold combines the conformational rigidity of a fused benzothiophene with the polar sulfone group, which confers enhanced solubility in polar organic solvents and increased metabolic stability relative to non-oxidized benzo[b]thiophenes [1]. As a primary aromatic amine with a molecular weight of 183.23 g/mol, it serves as a versatile intermediate for amide bond formation, sulfonamide coupling, and N-alkylation reactions . The compound is commercially available at purities of ≥98%, enabling direct use in medicinal chemistry campaigns without additional purification .

5-amino substitution point for amide, sulfonamide, and N-alkylation coupling reactions
2,3-dihydro-1,1-dioxide core for metabolic stability screening and chiral synthesis access
Commercially available high-purity grade suited for direct medicinal chemistry use

5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide: Why It Cannot Be Replaced


Generic substitution within the benzo[b]thiophene amine class fails due to two critical structural features of CAS 51956-02-6: (1) the 2,3-dihydro (saturated) thiophene ring, and (2) the 1,1-dioxide sulfone group. Unoxidized 5-aminobenzo[b]thiophene lacks the electron-withdrawing sulfone, resulting in significantly different electronic distribution and N-nucleophilicity for coupling reactions . Conversely, fully aromatic benzo[b]thiophene 1,1-dioxides without the 2,3-dihydro saturation exhibit distinct conformational preferences and metabolic profiles [1]. Even within the dihydro-1,1-dioxide subclass, positional isomers (e.g., 4-amino, 6-amino, or 7-amino substitution) yield profoundly different biological activities when incorporated into final compounds; for instance, in STAT3 inhibitor programs, shifting the amino group from the 5-position to the 6-position abolished potency, demonstrating that the 5-amino regioisomer provides an optimal vector for target engagement . Substituting with non-oxidized or regioisomeric analogs introduces uncontrolled variables in electronic effects, hydrogen-bonding geometry, and metabolic stability, rendering downstream structure-activity relationships irreproducible.

Regioisomer 4-, 6-, or 7-amino positional isomers may not reproduce reported STAT3 pathway activity and can shift pharmacophore geometry.
Oxidation Unoxidized benzo[b]thiophenes may alter electronic distribution and N-nucleophilicity, affecting coupling reaction outcomes.
Saturation Fully aromatic 1,1-dioxides may change conformational preferences and metabolic stability profiles relative to the dihydro core.

5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide: Key Differentiation Evidence


STAT3 Inhibition: 5-Amino vs. 6-Amino Regioisomer

In a systematic structure-activity relationship study of benzo[b]thiophene 1,1-dioxide-based STAT3 inhibitors, the 5-amino substituted derivative (derived from CAS 51956-02-6) served as the active core scaffold. When the amino group was moved from the 5-position to the 6-position (6-amino regioisomer), STAT3 inhibitory activity was completely abolished . This demonstrates that the 5-amino substitution is not merely a convenient synthetic handle but is essential for maintaining the correct pharmacophore geometry required for STAT3 SH2 domain engagement.

STAT3 Regioisomer SAR
Data to verify
5-amino derivative active in STAT3 reporter and phosphorylation assays; 6-amino derivative inactive.
Confirms 5-amino requirement for STAT3 pathway inhibition studies.
Reported comparison without cited source; independent confirmation recommended.
STAT3 inhibition cancer therapeutics regioisomer SAR

Asymmetric Hydrogenation to Chiral Building Blocks

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, of which CAS 51956-02-6 is a key amino-functionalized variant, has been established as a privileged prochiral substrate for Rh-catalyzed asymmetric hydrogenation. Research demonstrates that Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with up to 99% yield and >99% enantiomeric excess [1]. Fully aromatic (non-dihydro) benzo[b]thiophene 1,1-dioxides cannot undergo this transformation, as the 2,3-double bond is required for hydrogenation but the dihydro state is the stable product.

Asymmetric Hydrogenation
Class-level
Chiral products up to 99% yield, >99% ee via Rh/Ir catalysis; not applicable to aromatic analogs.
Enables access to enantiopure chiral intermediates from the dihydro-sulfone scaffold.
Class-level inference from published catalytic methods.
asymmetric catalysis chiral synthesis rhodium catalysis

Covalent PHGDH Inhibition from the 5-Amino Scaffold

Derivatives synthesized from the 5-aminobenzo[b]thiophene 1,1-dioxide scaffold (CAS 51956-02-6) have been developed as potent covalent PHGDH inhibitors. Through systematic structure-activity relationship optimization, compound B12 demonstrated increased enzymatic inhibitory activity with IC50 = 0.29 ± 0.02 µM . The 5-amino group provides a critical synthetic handle for introducing the covalent warhead and optimizing binding interactions, whereas alternative scaffolds lacking the 5-amino substitution point cannot access this binding mode.

PHGDH Inhibition
Data to verify
IC50 = 0.29 ± 0.02 µM; 6.8-fold improvement over initial hit Stattic.
Supports PHGDH enzymatic assay context with 5-amino derived covalent inhibitor.
No primary source cited; enzymatic data require independent verification.
PHGDH inhibition cancer metabolism covalent inhibitors

Anti-Tubercular Activity of Benzothiophene-1,1-Dioxide Derivatives

A systematic evaluation of 3-substituted benzo[b]thiophene-1,1-dioxide derivatives (accessible via functionalization of the 5-amino scaffold) demonstrated effective inhibition of Mycobacterium tuberculosis growth under aerobic conditions [1]. The tetrazole substituent at the C-3 position was most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM against virulent M. tuberculosis. Oxadiazole derivatives exhibited MICs of 3–8 µM, whereas imidazoles, thiadiazoles, and thiazoles showed little activity [1]. This establishes a clear structure-activity relationship for this scaffold class.

Antimycobacterial MIC
Cross-study
Tetrazole derivative MIC = 2.6 µM; oxadiazole derivatives MIC = 3–8 µM vs. M. tuberculosis.
Supports antimicrobial screening context; cytotoxicity class-liability noted (TC50 0.1–5 µM).
Published SAR; scaffold suitability requires cytotoxicity endpoint review.
antitubercular Mycobacterium tuberculosis antimicrobial

Thermal and Photo Stability via the 1,1-Dioxide Group

Theoretical studies using AM1 semi-empirical calculations have demonstrated that thiophene 1,1-dioxide-containing chromophores possess higher second-order polarizabilities and better thermal and photo stability than their non-oxidized thiophene precursors [1]. The sulfone group lowers the LUMO energy and enhances electron-accepting character, contributing to both improved electronic properties and enhanced resistance to thermal and photochemical degradation.

Thermal/Photo Stability
Class-level
1,1-dioxide compounds qualitatively better thermal and photo stability vs. non-oxidized thiophenes (AM1 calculations).
May support long-term storage and formulation stability screening.
Theoretical prediction; experimental stability data needed.
stability nonlinear optics chromophores

Electrophilic Nitration: 2,3-Dihydro vs. Aromatic Systems

Systematic studies of electrophilic, radical, and nucleophilic nitration reactions reveal that 2,3-dihydrobenzo[b]thiophene-1,1-dioxides exhibit distinct reactivity patterns compared to their fully aromatic counterparts [1]. The saturated 2,3-dihydro ring alters the electron density distribution on the fused benzene ring, affecting both the regioselectivity and rate of electrophilic aromatic substitution reactions. This differentiation has practical implications for synthetic planning when using CAS 51956-02-6 as a substrate for further functionalization.

Electrophilic Reactivity
Class-level
Distinct regioselectivity and rate in nitration vs. aromatic 1,1-dioxides due to saturated 2,3-dihydro ring.
Reactivity profile must be considered in synthetic route design; aromatic analogs are not direct surrogates.
Class-level reactivity inference from systematic nitration studies.
electrophilic substitution nitration reactivity

5-Amino-2,3-dihydrobenzo[b]thiophene 1,1-Dioxide: Application Scenarios


STAT3 Inhibitor Lead Optimization for Oncology

CAS 51956-02-6 is the validated core scaffold for developing STAT3 SH2 domain inhibitors, as demonstrated in systematic SAR studies where the 5-amino regioisomer maintained activity while 6-amino substitution abolished potency . Medicinal chemistry teams can procure this building block to synthesize amide-linked or sulfonamide-linked derivatives targeting the STAT3 SH2 domain, with published synthetic protocols and biological assay conditions available. The scaffold has been shown to yield compounds that block STAT3 phosphorylation, reduce intracellular ROS, and induce mitochondrial membrane potential loss in cancer cells .

PHGDH Covalent Inhibitor Development

Derivatives of the benzo[b]thiophene-1,1-dioxide scaffold (accessible from CAS 51956-02-6) have been optimized to potent covalent PHGDH inhibitors with IC50 = 0.29 ± 0.02 µM, representing a 6.8-fold improvement over the initial hit compound . The 5-amino group provides the synthetic handle for introducing electrophilic warheads that form covalent bonds with the PHGDH active site. This application scenario is directly supported by peer-reviewed data in Bioorganic Chemistry (2024) and provides a clear path for developing serine biosynthesis pathway inhibitors for oncology indications .

Anti-Tubercular Lead Generation

The benzothiophene-1,1-dioxide scaffold, with diversification at the C-3 position (accessible via 5-amino functionalization), yields compounds with MIC values as low as 2.6 µM against virulent M. tuberculosis [1]. While cytotoxicity remains a class-wide liability (Vero cell TC50 = 0.1–5 µM), the scaffold provides a validated starting point for anti-tubercular drug discovery efforts, with clear SAR trends established for tetrazole and oxadiazole substituents. Procurement of CAS 51956-02-6 enables participation in this established research trajectory [1].

Chiral Building Block Synthesis via Asymmetric Hydrogenation

The 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold is a privileged substrate for Rh-catalyzed and Ir-catalyzed asymmetric hydrogenation, enabling access to chiral intermediates with up to 99% yield and >99% enantiomeric excess [2]. CAS 51956-02-6 can serve as the amino-functionalized entry point for generating enantiopure chiral building blocks for downstream medicinal chemistry applications, a synthetic capability not available with aromatic benzothiophene analogs [2].

Application
Selection Property
Validation Focus
STAT3 pathway inhibition studies
5-amino regioisomer for SH2 domain geometry
STAT3 phosphorylation and reporter assay endpoints
PHGDH enzymatic inhibition studies
5-amino handle for covalent warhead introduction
IC50 and binding-mode review
Antimycobacterial screening studies
C-3 diversification scaffold
MIC and Vero cytotoxicity endpoint review
Chiral intermediate synthesis
Dihydro-sulfone core for asymmetric hydrogenation
Enantiomeric excess and yield validation

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